3-Galactosyllactose

Description

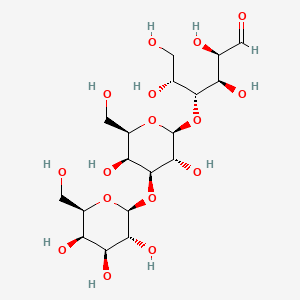

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZUYHVLNLDKLB-KZCWKWOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044980 | |

| Record name | 3’-Galactosyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32694-82-9 | |

| Record name | 3′-Galactosyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32694-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Galactosyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3’-Galactosyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Galactosyllactose: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Galactosyllactose (3'-GL) is a neutral trisaccharide found in human milk, particularly in colostrum, and is classified as a human milk oligosaccharide (HMO).[1] Structurally, it consists of a galactose molecule linked via a β1→3 glycosidic bond to the galactose unit of lactose. This oligosaccharide has garnered significant scientific interest due to its prebiotic properties and its role in modulating the infant gut microbiome and immune system. Notably, this compound has demonstrated anti-inflammatory effects by attenuating the NF-κB signaling pathway.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, along with detailed experimental protocols relevant to its study and application in research and drug development.

Chemical Structure and Properties

This compound is a trisaccharide with the systematic IUPAC name β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose. Its chemical structure is characterized by the specific β1→3 linkage between the terminal galactose and the galactose moiety of the lactose core.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose |

| CAS Number | 32694-82-9[4] |

| Molecular Formula | C₁₈H₃₂O₁₆[4] |

| Molecular Weight | 504.44 g/mol [4] |

| Glycan Structure | Galβ1-3Galβ1-4Glc |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some physical properties like melting point and specific optical rotation are not widely reported in the literature and can vary based on the purity and physical form of the substance.

| Property | Value | Notes |

| Physical State | White powder | Commercially available as a solid. |

| Boiling Point | 958.90 °C (Predicted) | This is a computationally estimated value. |

| Solubility | Soluble in water. | Precise quantitative data in various solvents is not readily available. |

| Purity | Commercially available in purities >90% and >95%.[4] | Purity is typically determined by NMR or HPLC. |

Biological Activity: Attenuation of NF-κB Signaling

This compound has been shown to possess significant anti-inflammatory properties, primarily through the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines. In response to inflammatory stimuli such as TNF-α or pathogens, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Studies have shown that this compound can mitigate the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.[2] There is also evidence to suggest that this compound may specifically inhibit Toll-like receptor 3 (TLR3) signaling.[5]

Caption: Inhibition of NF-κB pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Chemical Synthesis of this compound

A gram-scale chemical synthesis of this compound has been reported, starting from commercially available lactose.[6][7] The general workflow involves the regioselective protection of lactose to create a suitable acceptor, followed by glycosylation with a galactose donor, and subsequent deprotection.

Caption: Workflow for the chemical synthesis of this compound.

Materials:

-

Lactose

-

Appropriate protecting group reagents (e.g., for benzylation, acetylation)

-

Galactose donor with a suitable leaving group

-

Solvents (e.g., Dichloromethane, Methanol)

-

Catalysts (e.g., Triflic acid, N-Iodosuccinimide)

-

Reagents for deprotection (e.g., Sodium methoxide, Palladium on carbon, Hydrogen gas)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Lactose Acceptor:

-

Regioselectively protect the hydroxyl groups of lactose, leaving the 3'-OH group available for glycosylation. This multi-step process typically involves the formation of acetals and the use of benzyl or other protecting groups.[6]

-

-

Glycosylation:

-

Dissolve the lactose acceptor and a galactose donor (e.g., a thiogalactoside) in an anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Add molecular sieves to ensure anhydrous conditions.

-

Cool the reaction mixture to the appropriate temperature (e.g., -30 °C).

-

Add the promoters (e.g., N-Iodosuccinimide and a catalytic amount of Triflic acid) to initiate the glycosylation reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction, filter, and concentrate the solution under reduced pressure.

-

Purify the resulting protected trisaccharide by silica gel column chromatography.[8]

-

-

Deprotection:

-

Dissolve the protected trisaccharide in a suitable solvent system (e.g., methanol).

-

Perform deprotection steps to remove all protecting groups. This may involve a two-step process:

-

Removal of acyl groups (e.g., benzoyl) using a reagent like sodium methoxide in methanol.

-

Removal of benzyl groups by catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.[8]

-

-

After deprotection is complete, neutralize the reaction mixture if necessary, filter the catalyst, and concentrate the solution.

-

Purify the final product, this compound, using size-exclusion chromatography (e.g., Sephadex G-25) with water as the eluent.[8]

-

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a regioselective method for producing this compound, often with fewer protection and deprotection steps compared to chemical synthesis. The use of β-galactosidase from Bifidobacterium bifidum is particularly effective as it preferentially forms β(1→3) glycosidic linkages.[9][10]

Materials:

-

Lactose (high concentration)

-

β-galactosidase from Bifidobacterium bifidum

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.5)

-

Reaction vessel with temperature control

Procedure:

-

Reaction Setup:

-

Enzymatic Reaction:

-

Add the β-galactosidase from Bifidobacterium bifidum to the lactose solution.

-

Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., several hours), monitoring the progress of the reaction.

-

-

Reaction Termination and Product Purification:

-

Terminate the reaction, typically by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

-

Remove denatured protein by centrifugation or filtration.

-

The resulting mixture will contain this compound, unreacted lactose, glucose, and other galactooligosaccharides.

-

Purify this compound from the reaction mixture using chromatographic techniques such as size-exclusion chromatography or preparative HPLC.

-

Analytical Methods

HPLC with refractive index detection (RID) is a common method for the quantification of underivatized sugars like this compound.

Instrumentation and Conditions:

-

HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).

-

Column: Amino-terminated silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[11]

-

Flow Rate: 0.9 - 1.0 mL/min.[11]

-

Column Temperature: 35 °C.[11]

-

Detector Temperature: 35 °C.[11]

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in the mobile phase or HPLC-grade water to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the standards.

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation: [12]

-

Dissolve approximately 5 mg of the this compound sample in 600 µL of a 9:1 H₂O:D₂O solvent mixture. The use of H₂O is important for observing exchangeable protons.

-

For pH-dependent studies or to improve signal sharpness, a buffer (e.g., 5 mM phosphate buffer) can be used to maintain a specific pH (e.g., pH 3.0).

-

Add an internal standard (e.g., 0.5 mM DSS) for chemical shift referencing.

NMR Experiments:

-

1D ¹H NMR: Provides information on the anomeric protons and the overall proton environment.

-

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within each sugar residue.

-

2D Total Correlation Spectroscopy (TOCSY): Identifies all protons belonging to a specific spin system (i.e., within a single sugar ring).

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C chemical shifts.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the glycosidic linkages between the sugar units.

-

2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximity of protons, which also helps in confirming glycosidic linkages and determining the 3D structure.

Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight and for structural analysis of this compound, often coupled with liquid chromatography (LC-MS).

Instrumentation and Conditions:

-

Mass Spectrometer: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer capable of high-resolution mass measurements.

-

Ionization Mode: Negative ion mode is often preferred for underivatized oligosaccharides.

-

LC System (for LC-MS): An HPLC or UPLC system with a column suitable for oligosaccharide separation (e.g., porous graphitized carbon or HILIC).

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the LC mobile phase and ESI, typically a mixture of water and acetonitrile.

-

For direct infusion, prepare a dilute solution (e.g., 1-10 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water).

Analysis:

-

The mass spectrum of this compound will show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 503.1618. Adducts with formate [M+HCOO]⁻ or other ions may also be observed.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information about the glycosidic linkages. The fragmentation pattern can help to distinguish this compound from its isomers (e.g., 4-Galactosyllactose and 6-Galactosyllactose).

Purification

Purification of this compound from complex mixtures, such as those from enzymatic synthesis or natural extracts, is typically achieved through a combination of chromatographic techniques.

General Protocol for Purification from a Mixture:

-

Initial Cleanup (Optional): If the sample contains proteins or other high molecular weight contaminants (e.g., from a fermentation broth), an initial ultrafiltration step can be employed.[13]

-

Size-Exclusion Chromatography (SEC):

-

Use a column packed with a gel filtration medium such as Sephadex G-25.[14]

-

Equilibrate and elute the column with deionized water.

-

This step separates the oligosaccharides based on their size, effectively removing monosaccharides and salts from the larger trisaccharide.

-

-

Ion-Exchange Chromatography (for removal of charged species):

-

If the mixture contains charged molecules, pass the oligosaccharide fraction through a series of cation and anion exchange resins to remove these impurities.[13]

-

-

Preparative HPLC:

-

For high-purity this compound, preparative HPLC using a suitable column (e.g., an amino- or C18-column) and mobile phase can be used to separate this compound from its isomers and other closely related oligosaccharides.

-

Conclusion

This compound is a biologically active human milk oligosaccharide with significant potential in the fields of nutrition and therapeutics. Its anti-inflammatory properties, mediated through the attenuation of the NF-κB signaling pathway, make it a compelling molecule for further investigation in the context of inflammatory diseases. The experimental protocols detailed in this guide for the synthesis, purification, and analysis of this compound provide a robust framework for researchers and drug development professionals to explore its full potential. Further research to fully elucidate its mechanism of action and to optimize its production will be crucial for its translation into clinical and commercial applications.

References

- 1. 3'-Galactosyllactose (3'GL) (>90% NMR) [elicityl-oligotech.com]

- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Galactosyllactose - Synvenio [synvenio.com]

- 5. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]

- 7. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 11. mdpi.com [mdpi.com]

- 12. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20230391814A1 - Process for the purification of an acidic human milk oligosaccharide from fermentation broth - Google Patents [patents.google.com]

- 14. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Galactosyllactose in Human Milk Oligosaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids. These complex carbohydrates are not readily digested by the infant, instead serving crucial roles as prebiotics, immune modulators, and anti-pathogenic agents. Among the diverse array of HMOs, 3-Galactosyllactose (3-GL), a trisaccharide composed of a galactose molecule linked to lactose, has emerged as a significant bioactive component. This technical guide provides an in-depth overview of 3-GL, focusing on its quantitative presence in human milk, detailed experimental protocols for its study, and its role in key biological signaling pathways.

Quantitative Analysis of this compound and its Isomers in Human Milk

The concentration of 3-GL and its isomers, 4-Galactosyllactose (4-GL) and 6'-Galactosyllactose (6'-GL), varies significantly depending on the lactation stage and the mother's genetic secretor status. Colostrum, the early milk produced in the first few days postpartum, is particularly rich in these galactosyllactoses, with concentrations declining as lactation progresses.[1] The tables below summarize the quantitative data from various studies.

Table 1: Concentration of Galactosyllactose Isomers in Human Colostrum [1]

| Isomer | Concentration Range (μg/mL) | Median Concentration (μg/mL) |

| 3'-Galactosyllactose (3-GL) | 0.5 - 39 | 4.6 |

| 4-Galactosyllactose (4-GL) | 0.06 - 8 | 3.4 |

| 6'-Galactosyllactose (6'-GL) | 3 - 700 | 81 |

Table 2: Longitudinal Variation of this compound and 6'-Galactosyllactose in Human Milk [2][3]

| Lactation Stage | Median 3'-GL Concentration (mg/L) | Median 6'-GL Concentration (mg/L) |

| 1-4 months postpartum | 2.42 | 8.04 |

| Stable over lactation | No significant change | No significant change |

Table 3: Absolute Concentrations of β3'-GL and β6'-GL in a Dutch Cohort (n=171 samples from 24 donors) [2]

| Human Milk Group | Median β3'-GL (mg/L) | Median β6'-GL (mg/L) |

| Group I (Secretor+, Lewis+) | 2.12 | - |

| Group II (Secretor+, Lewis-) | 3.16 | - |

| Group III (Secretor-, Lewis+) | 2.21 | - |

| Group IV (Secretor-, Lewis-) | 5.48 | 8.04 |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Milk by LC-MS/MS

This protocol outlines a method for the quantification of 3-GL in human milk samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation [4] a. Thaw frozen human milk samples at room temperature. b. Centrifuge 1 mL of the milk sample at 14,000 x g for 30 minutes at 4°C to separate the lipid layer. c. Carefully collect the aqueous phase (skim milk) and transfer to a new microcentrifuge tube. d. To 100 µL of skim milk, add 400 µL of ice-cold ethanol to precipitate proteins. e. Vortex the mixture and incubate at -20°C for 1 hour. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the HMOs. h. Dry the supernatant under a vacuum. i. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: A porous graphitized carbon (PGC) column or an amide-based column suitable for polar compounds. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A linear gradient from high organic to high aqueous mobile phase over approximately 30 minutes. v. Flow Rate: 0.2-0.4 mL/min. vi. Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. ii. Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. iii. MRM Transitions: Specific precursor-to-product ion transitions for 3-GL, 4-GL, and 6'-GL should be determined using authentic standards. iv. Data Analysis: Quantify the concentration of each isomer by comparing the peak areas to a standard curve generated from serial dilutions of pure standards.

Protocol 2: In Vitro Anti-Inflammatory Assay of this compound

This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of 3-GL on human intestinal epithelial cells.

1. Cell Culture a. Culture human intestinal epithelial cell lines such as Caco-2, T84, or H4 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator. b. Seed cells in 24-well plates and grow until they reach 80-90% confluency.

2. Inflammatory Challenge and Treatment [5] a. Starve the cells in serum-free medium for 4-6 hours prior to the experiment. b. Pre-treat the cells with varying concentrations of 3-GL (e.g., 1, 10, 100 µg/mL) for 2 hours. c. Induce inflammation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL. d. Include a vehicle control (no 3-GL) and a negative control (no TNF-α). e. Incubate the cells for a specified period (e.g., 6 or 24 hours).

3. Measurement of Inflammatory Markers a. ELISA: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as Interleukin-8 (IL-8) using a commercially available ELISA kit. b. RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the gene expression of inflammatory markers like IL8, CXCL1, and NFKBIA. Normalize the expression to a housekeeping gene such as GAPDH.

Protocol 3: Ex Vivo Human Intestinal Tissue Culture

This protocol provides a method for the ex vivo culture of human intestinal tissue to study the effects of 3-GL in a more physiologically relevant model.

1. Tissue Acquisition and Preparation a. Obtain fresh human intestinal biopsies (e.g., from endoscopic procedures) in a sterile transport medium on ice. b. Under sterile conditions, wash the tissue multiple times with cold phosphate-buffered saline (PBS) containing antibiotics. c. Cut the tissue into small pieces (approximately 2-3 mm).

2. Ex Vivo Culture [6][7] a. Place the tissue pieces on a sterile support grid (e.g., a metal mesh or a sponge) in a 6-well plate. b. Add culture medium (e.g., DMEM with supplements) to the well, ensuring the tissue is at the air-liquid interface. c. Treat the tissue with 3-GL by adding it to the culture medium. d. Induce inflammation by adding a stimulus like lipopolysaccharide (LPS) or TNF-α to the medium. e. Culture the tissue for a defined period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

3. Analysis a. Histology: Fix the tissue in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue morphology and signs of inflammation. . Immunohistochemistry: Stain tissue sections for markers of inflammation, such as immune cell infiltration or expression of inflammatory mediators. c. Cytokine Analysis: Measure the concentration of secreted cytokines in the culture medium using ELISA or a multiplex bead array.

Protocol 4: Gram-Scale Chemical Synthesis of 3'-Galactosyllactose[8][9]

This protocol outlines a general strategy for the chemical synthesis of 3'-GL.

1. Protection of Lactose a. Regioselectively protect the hydroxyl groups of lactose to leave the 3'-hydroxyl group available for glycosylation. This can be achieved through a series of protection-deprotection steps involving protecting groups like benzyl, acetyl, and isopropylidene.

2. Glycosylation a. Prepare a suitable galactose donor, such as a thiogalactoside or a galactose trichloroacetimidate, with appropriate protecting groups. b. Couple the galactose donor with the protected lactose acceptor in the presence of a promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides) to form the β(1→3) glycosidic linkage.

3. Deprotection a. Remove all protecting groups from the synthesized trisaccharide. This typically involves catalytic hydrogenation to remove benzyl groups and base-catalyzed hydrolysis (e.g., with sodium methoxide in methanol) to remove acetyl groups.

4. Purification a. Purify the final product, 3'-Galactosyllactose, using chromatographic techniques such as size-exclusion chromatography or silica gel chromatography to obtain a high-purity compound. b. Confirm the structure and purity of the synthesized 3'-GL using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and immune response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that galactosyllactoses can attenuate NF-κB inflammatory signaling in human intestinal epithelial cells.[1]

References

- 1. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hcp.kendamil.com [hcp.kendamil.com]

- 4. lcms.cz [lcms.cz]

- 5. Tumor Necrosis Factor Alpha and Inflammation Disrupt the Polarity Complex in Intestinal Epithelial Cells by a Posttranslational Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Gut-Ex-Vivo System to Study Gut Inflammation Associated to Inflammatory Bowel Disease (IBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

3-Galactosyllactose: A Technical Guide for Researchers

CAS Number: 32694-82-9[1] Molecular Formula: C₁₈H₃₂O₁₆[1]

This technical guide provides an in-depth overview of 3-Galactosyllactose (3'-GL), a bioactive oligosaccharide with significant potential in drug development and nutritional science. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive summary of its chemical properties, biological functions, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a trisaccharide composed of a galactose molecule linked to a lactose molecule. It is a structural isomer of other galactosyllactoses, such as 4'-galactosyllactose and 6'-galactosyllactose, differing in the linkage position of the terminal galactose.

| Property | Value | Reference |

| CAS Number | 32694-82-9 | [1] |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |

| Molecular Weight | 504.44 g/mol | [1] |

| Synonyms | 3'-GL, β-D-Gal-(1→3)-β-D-Gal-(1→4)-D-Glc | |

| Appearance | White Powder | |

| Purity | >90% (commercially available) | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties, primarily through the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in human intestinal epithelial cells.[2][3] This mechanism is crucial for modulating the innate immune response in the gut.

The canonical NF-κB signaling cascade is a central pathway in regulating inflammatory responses. In an unstimulated state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

This compound has been shown to mitigate the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the downstream inflammatory cascade.[2]

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section details key experimental methodologies for studying the bioactivity of this compound.

In Vitro Anti-inflammatory Assay in Human Intestinal Epithelial Cells

This protocol is based on the methodology described by Newburg et al. (2016).[2][3]

1. Cell Culture:

-

Human intestinal epithelial cell lines such as T84, NCM-460, or H4 are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

-

Cells are seeded in multi-well plates and grown to confluence.

-

Prior to stimulation, cells are pre-incubated with varying concentrations of this compound (e.g., 1-10 mg/mL) for a specified period (e.g., 2 hours).

-

Inflammation is induced by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) or Interleukin-1beta (IL-1β; e.g., 10 ng/mL).

3. Quantification of Inflammatory Markers:

-

ELISA: Supernatants are collected after a defined incubation period (e.g., 24 hours) to measure the secretion of pro-inflammatory cytokines and chemokines like IL-8 and MCP-1 using commercially available ELISA kits.

-

RT-qPCR: Cellular RNA is extracted, reverse-transcribed to cDNA, and used for quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.

4. NF-κB p65 Nuclear Translocation Assay:

-

Cells are grown on coverslips and treated as described above.

-

After a short stimulation period (e.g., 30-60 minutes), cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB.

-

Nuclear counterstaining (e.g., with DAPI) is performed.

-

The subcellular localization of p65 is visualized and quantified using fluorescence microscopy.

In Vitro Intestinal Barrier Function Model

This protocol is adapted from methodologies used to assess intestinal barrier integrity.[4]

1. Caco-2 Cell Culture on Transwell Inserts:

-

Caco-2 human intestinal epithelial cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

2. Treatment:

-

The apical side of the Caco-2 monolayer is treated with this compound for 24 hours.[4]

-

Subsequently, the monolayer is challenged with a substance known to disrupt the intestinal barrier, such as a mycotoxin or a pro-inflammatory cytokine.[4]

3. Assessment of Barrier Integrity:

-

Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier.

-

Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical chamber. The amount of fluorescence that passes through to the basolateral chamber over time is measured to determine paracellular permeability.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro and ex vivo evaluation of this compound.

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory effects, primarily mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a foundation for further research into its therapeutic potential. For scientists and drug development professionals, 3-GL represents a compelling target for the development of novel treatments for inflammatory conditions of the gut and potentially beyond.

References

- 1. 3'-Galactosyllactose - Synvenio [synvenio.com]

- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hcp.kendamil.com [hcp.kendamil.com]

3-Galactosyllactose: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Galactosyllactose (3'-GL) is a neutral trisaccharide and a component of the complex array of oligosaccharides found in mammalian milk. Initially identified as a significant constituent of marsupial milk, it is now recognized as a component of human milk oligosaccharides (HMOs), albeit at lower concentrations than some other HMOs.[1][2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, details the experimental protocols for its analysis, and illustrates its role in biological signaling pathways. The information is presented to support research, scientific discovery, and drug development endeavors.

Natural Sources and Abundance

This compound is primarily found in the milk of mammals, with notable differences in concentration and composition between species. The primary natural sources are human milk and the milk of marsupials.

Human Milk

This compound is a constituent of the diverse family of human milk oligosaccharides (HMOs).[3] While not one of the most abundant HMOs, it is consistently present and its concentration can be influenced by genetic factors, specifically the maternal Secretor (Se) and Lewis (Le) blood group phenotypes, and the stage of lactation.[1][4]

Recent studies have quantified the concentrations of various galactosyllactose isomers, including 3'-GL, in human milk. These isomers, which also include 4'-galactosyllactose (4'-GL) and 6'-galactosyllactose (6'-GL), differ only in the linkage of the terminal galactose to the lactose core.[5] In early milk (colostrum), the concentration of galactosyllactoses is at its highest and then declines as lactation progresses.[2]

| Source | Analyte | Concentration Range (Median) | Notes | Reference |

| Human Colostrum | 3'-Galactosyllactose | 0.5–39 µg/mL (4.6 µg/mL) | Concentrations are highest in early lactation and decline over time. | [2] |

| Mature Human Milk | β1-3'-Galactosyllactose (β3'-GL) | (2.42 mg/L) | Median concentration from a study of 171 human milk samples. Concentrations vary with maternal phenotype. | [1] |

| Mature Human Milk | β1-6'-Galactosyllactose (β6'-GL) | (8.04 mg/L) | Median concentration from the same study, showing higher abundance than β3'-GL. | [1] |

Table 1: Quantitative Data on this compound and Isomers in Human Milk

Marsupial Milk

The milk of marsupials is exceptionally rich in oligosaccharides, where they are the predominant carbohydrate, in contrast to the milk of most eutherian mammals where lactose is the primary sugar.[6][7] this compound, along with other galactosylated oligosaccharides, is a key component of marsupial milk.

The synthesis of this compound in marsupials is catalyzed by a specific enzyme, UDP-galactose:lactose β1-3-galactosyltransferase (3βGalT), which has been identified in the mammary glands of the tammar wallaby (Macropus eugenii).[8] The activity of this enzyme changes significantly throughout lactation, correlating with the changing carbohydrate needs of the developing pouch young.[8] While the presence of this compound and larger oligosaccharides containing the Gal(β1-3)Gal linkage is well-established in several marsupial species, precise quantitative data for this compound across different species and lactation stages is less detailed than for human milk.[6][7][9]

| Marsupial Species | Oligosaccharide Composition | Key Findings | Reference |

| Tammar Wallaby (Macropus eugenii) | Contains oligosaccharides with β1-3 and β1-4 linkages. | Identification of UDP-galactose:lactose β1-3-galactosyltransferase responsible for this compound synthesis. | [8] |

| Eastern Grey Kangaroo (Macropus giganteus) | Complex mixture of neutral oligosaccharides, primarily tri- to hexasaccharides rich in galactose. | Lactose is a minor component (<5% of total hexose). | [6] |

| Koala (Phascolarctos cinereus) | Oligosaccharides dominate during mid-lactation. | Structural characterization has been performed. | [7] |

| Common Brushtail Possum (Trichosurus vulpecula) | Contains oligosaccharides that yield only galactose upon hydrolysis, in addition to lactose. | One of the early identified sources of complex milk oligosaccharides. | [6] |

Table 2: Presence of Galactose-Rich Oligosaccharides in Marsupial Milk

Experimental Protocols

The accurate identification and quantification of this compound from complex biological matrices like milk requires sophisticated analytical techniques.

Sample Preparation from Milk

A general workflow for the extraction of oligosaccharides from milk for analysis is as follows:

-

Defatting: Milk samples are centrifuged to separate the lipid layer, which is then removed.

-

Protein Precipitation: Cold ethanol or other organic solvents are added to the skimmed milk to precipitate proteins. The mixture is incubated at low temperatures and then centrifuged to pellet the proteins.

-

Supernatant Collection: The supernatant containing the oligosaccharides is carefully collected.

-

Purification: The crude oligosaccharide extract may be further purified using methods like gel filtration chromatography (e.g., Sephadex G-25) to separate oligosaccharides based on size.[6]

Analytical Methodologies

2.2.1. Multiplexed Capillary Gel Electrophoresis with Laser-Induced Fluorescence Detection (xCGE-LIF)

This high-sensitivity method is used for the qualitative and quantitative analysis of human milk oligosaccharides.[1]

-

Principle: Fluorescently labeled oligosaccharides are separated by size and charge in a capillary filled with a gel matrix under the influence of an electric field. A laser excites the fluorescent tags, and the emitted light is detected.

-

Methodology:

-

Derivatization: Oligosaccharides are labeled with a fluorescent tag (e.g., 8-aminopyrene-1,3,6-trisulfonic acid, APTS).

-

Electrophoresis: The labeled oligosaccharides are injected into the capillary and separated.

-

Detection: A laser-induced fluorescence detector measures the signal as the labeled oligosaccharides pass through.

-

Quantification: The peak area of each oligosaccharide is compared to an internal standard of known concentration to determine its absolute concentration. The limit of quantification (LOQ) and limit of detection (LOD) are determined based on the signal-to-noise ratio.[1]

-

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of oligosaccharides.

-

Principle: Liquid chromatography separates the different oligosaccharides in the mixture, which are then introduced into a mass spectrometer for detection and structural analysis based on their mass-to-charge ratio.

-

Methodology:

-

Chromatographic Separation: A porous graphitized carbon (PGC) column is often used for the separation of oligosaccharide isomers.

-

Mass Spectrometric Detection: The eluted oligosaccharides are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information.

-

Quantification: Quantification can be achieved using external standards or stable isotope-labeled internal standards.[10]

-

Biological Signaling Pathways

This compound and its isomers have been shown to possess biological activity, particularly in modulating the immune system and protecting the intestinal barrier.[2][5][11]

Attenuation of Inflammatory Signaling

Studies have demonstrated that galactosyllactoses, including 3'-GL, can attenuate inflammatory responses in intestinal epithelial cells.[2][11] A key mechanism is the mitigation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The diagram below illustrates the proposed mechanism by which this compound can inhibit inflammation.

Caption: Proposed mechanism of this compound in attenuating NF-κB-mediated inflammation.

Conclusion

This compound is a naturally occurring oligosaccharide with a notable presence in human and marsupial milk. Its concentration in human milk is dynamic, influenced by genetics and lactation stage. The analytical methods for its characterization are well-established, providing a foundation for further research into its biological functions. The emerging evidence of its role in modulating inflammatory pathways highlights its potential as a bioactive compound for applications in infant nutrition and therapeutic development. This guide provides a foundational resource for scientists and researchers to further explore the potential of this compound.

References

- 1. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3'-Galactosyllactose - Synvenio [synvenio.com]

- 4. hcp.kendamil.com [hcp.kendamil.com]

- 5. hcp.kendamil.com [hcp.kendamil.com]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of marsupial milk oligosaccharides: characterization and developmental changes of two galactosyltransferases in lactating mammary glands of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marsupial and monotreme milk—a review of its nutrient and immune properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 11. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isomers of Galactosyllactose: A Technical Guide to 3'-GL, 4'-GL, and 6'-GL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional differences between three key isomers of galactosyllactose (GL): 3'-O-β-D-galactopyranosyl-lactose (3'-GL), 4'-O-β-D-galactopyranosyl-lactose (4'-GL), and 6'-O-β-D-galactopyranosyl-lactose (6'-GL). These trisaccharides, found in human milk oligosaccharides (HMOs) and commercially produced galactooligosaccharides (GOS), are gaining significant attention for their prebiotic and immunomodulatory properties. Understanding their distinct structures is crucial for elucidating their specific biological activities and for the development of novel therapeutic agents.

Core Structural Differences

3'-GL, 4'-GL, and 6'-GL are all composed of a terminal galactose unit linked to the galactose moiety of a lactose molecule (Galβ1-4Glc). The fundamental difference between these isomers lies in the glycosidic linkage between the terminal galactose and the galactose of the lactose core.[1]

-

3'-Galactosyllactose (3'-GL): The terminal β-D-galactopyranosyl residue is linked to the 3'-hydroxyl group of the galactose unit of lactose (Galβ1-3Galβ1-4Glc).[2][3][4]

-

4'-Galactosyllactose (4'-GL): The terminal β-D-galactopyranosyl residue is linked to the 4'-hydroxyl group of the galactose unit of lactose (Galβ1-4Galβ1-4Glc).[5][6]

-

6'-Galactosyllactose (6'-GL): The terminal β-D-galactopyranosyl residue is linked to the 6'-hydroxyl group of the galactose unit of lactose (Galβ1-6Galβ1-4Glc).

These seemingly minor structural variations significantly impact the molecule's three-dimensional shape, which in turn influences its recognition by enzymes and receptors, leading to distinct biological effects.

Quantitative Data Summary

The distinct structures of these isomers lead to quantifiable differences in their biological activities. The following table summarizes key quantitative data from in vitro studies.

| Parameter | 3'-GL | 4'-GL | 6'-GL | Cell/System Model | Reference |

| Intestinal Barrier Protection | |||||

| Transepithelial Electrical Resistance (TEER) (% of control after toxin exposure) | Higher protection | Lower protection | Lower protection | Caco-2 cell monolayers | [7] |

| Anti-inflammatory Activity | |||||

| IL-8 Reduction (% of control) | Significant reduction | Significant reduction | Significant reduction | Intestinal epithelial cells | |

| NF-κB p65 Nuclear Translocation | Mitigated | Mitigated | Mitigated | H4, NCM-460, T84 cells | [8] |

| Prebiotic Activity | |||||

| Bifidobacterium Abundance Increase | Yes | Yes | Yes | Infant fecal microbiota | |

| Short-Chain Fatty Acid (SCFA) Production | Stimulated | Stimulated | Stimulated | Infant fecal microbiota |

Signaling Pathway: Attenuation of NF-κB Mediated Inflammation

A key mechanism underlying the anti-inflammatory effects of galactosyllactoses is the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8] In unstimulated cells, NF-κB (a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[2] Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][5] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-8.[8]

Studies have shown that galactooligosaccharides containing 3'-GL, 4'-GL, and 6'-GL can mitigate the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of inflammatory cytokines.[8]

Experimental Protocols

Gram-Scale Chemical Synthesis of 3'-GL, 4'-GL, and 6'-GL

A robust method for the gram-scale chemical synthesis of these isomers from lactose has been developed, enabling further biological investigation. The general strategy involves the regioselective protection of lactose to create specific lactose-derived acceptors, followed by glycosylation with a galactose donor.

Workflow for Chemical Synthesis:

A detailed protocol involves multiple steps of protection and deprotection chemistry, with purification at each stage. For complete experimental details, including specific reagents and reaction conditions, researchers are directed to the supplementary information of the cited publication.

In Vitro Intestinal Barrier Protection Assay

This assay evaluates the ability of the galactosyllactose isomers to protect the integrity of an intestinal epithelial cell monolayer from damage induced by a toxin.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on Transwell inserts until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.

-

Pre-treatment: The Caco-2 monolayers are pre-treated with 3'-GL, 4'-GL, or 6'-GL at various concentrations for 24 hours.

-

Toxin Challenge: The monolayers are then exposed to a fungal toxin (e.g., deoxynivalenol) to induce barrier disruption.

-

TEER Measurement: TEER is measured at regular intervals to assess the integrity of the tight junctions between the cells. A higher TEER value indicates better barrier function.

-

Permeability Assay: The passage of a fluorescent marker (e.g., fluorescein isothiocyanate-dextran) across the cell monolayer is quantified to measure paracellular permeability. Lower permeability indicates a more intact barrier.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines, such as IL-8, in the cell culture medium are measured by ELISA to assess the inflammatory response.

Structural Characterization

The precise structure and purity of the synthesized galactosyllactose isomers are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the anomeric configuration (α or β) and the specific linkage position of the glycosidic bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the trisaccharides.

Conclusion

The structural differences between 3'-GL, 4'-GL, and 6'-GL, defined by the linkage of the terminal galactose, result in distinct biological activities. While all three isomers demonstrate prebiotic and anti-inflammatory properties, evidence suggests that 3'-GL may be particularly effective in protecting the intestinal barrier. The availability of robust chemical synthesis methods will facilitate further research into the specific mechanisms of action of each isomer, paving the way for their potential application in infant nutrition, functional foods, and as therapeutic agents for inflammatory gut disorders.

References

- 1. parsing - How to parse a DOT file in Python - Stack Overflow [stackoverflow.com]

- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Human Milk Oligosaccharide 3′-GL Improves Influenza-Specific Vaccination Responsiveness and Immunity after Deoxynivalenol Exposure in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. Blends of Human Milk Oligosaccharides Confer Intestinal Epithelial Barrier Protection In Vitro [mdpi.com]

- 7. hcp.kendamil.com [hcp.kendamil.com]

- 8. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Galactosyllactose in Early Life Nutrition: A Technical Guide

October 31, 2025

Abstract

Human milk is the gold standard for infant nutrition, containing a complex array of bioactive components that contribute to infant health and development. Among these, human milk oligosaccharides (HMOs) represent the third largest solid component after lactose and lipids. 3-Galactosyllactose (3'-GL), a prominent trisaccharide in human milk, has garnered significant scientific interest for its multifaceted roles in shaping the infant gut microbiota, modulating the immune system, and strengthening the intestinal barrier. This technical guide provides an in-depth overview of the current scientific understanding of 3'-GL, focusing on its quantitative presence in human milk, its impact on early life nutrition, and the experimental methodologies used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals working in the fields of infant nutrition, gut health, and immunology.

Introduction

This compound (3'-GL) is a neutral, core 1 human milk oligosaccharide (HMO) composed of a galactose molecule linked to the 3-position of the glucose unit of lactose.[1][2] Like other HMOs, 3'-GL is largely indigestible by the infant's own enzymes and reaches the colon intact, where it exerts its biological effects primarily through its interaction with the gut microbiota and the intestinal epithelium.[3] Emerging evidence highlights the significant contribution of 3'-GL to several key aspects of infant health, including the establishment of a beneficial gut microbiome, the maturation of the immune system, and the protection against pathogens and inflammation.[1][4] This guide will synthesize the current knowledge on 3'-GL, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data on this compound (3'-GL)

The concentration of 3'-GL in human milk is dynamic and influenced by several factors, including the stage of lactation and the mother's genetic secretor status.

Table 1: Concentration of this compound (3'-GL) in Human Milk

| Lactation Stage | Concentration Range (mg/L) | Reference |

| Colostrum (Days 1-5) | 3.5 - 750 µg/mL | [2] |

| Early Milk (Days 1-21) | Declines logarithmically over time | [2] |

| Mature Milk (after 1 month) | Median: 2.42 mg/L | [1] |

Note: Concentrations can vary significantly between individuals.

Table 2: Impact of this compound (3'-GL) on Infant Gut Microbiota (In Vitro Fermentation Studies)

| Bacterial Genus/Species | Effect of 3'-GL | Quantitative Change | Reference |

| Bifidobacterium | Increased abundance | Significantly stimulated growth | [5] |

| Bifidobacterium longum | Increased abundance | Stimulated growth | [5] |

| Bifidobacterium breve | Increased abundance | Enhanced growth | [5] |

| Bacteroides | Decreased abundance | Reduced levels | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of 3'-GL.

Quantification of 3'-GL in Human Milk

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Protocol:

-

Sample Preparation:

-

Thaw frozen human milk samples at 4°C.

-

Centrifuge at 4000 x g for 30 minutes at 4°C to remove fat.

-

Collect the aqueous supernatant.

-

Add four volumes of chloroform/methanol (2:1 v/v) to precipitate proteins.

-

Centrifuge at 4000 x g for 30 minutes at 4°C.

-

Carefully transfer the upper aqueous layer containing HMOs.

-

Add two volumes of cold ethanol and incubate at 4°C overnight to precipitate oligosaccharides.

-

Centrifuge at 4000 x g for 30 minutes at 4°C.

-

Resuspend the HMO pellet in deionized water for analysis.

-

-

Chromatographic Separation:

-

Utilize a graphitized carbon column for separation of HMO isomers.

-

Employ a binary solvent gradient with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) for structural confirmation and quantification using multiple reaction monitoring (MRM).

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

In Vitro Fermentation of 3'-GL by Infant Fecal Microbiota

Protocol:

-

Fecal Sample Collection and Inoculum Preparation:

-

Collect fresh fecal samples from healthy, exclusively breastfed infants.

-

Immediately process the samples in an anaerobic chamber.

-

Homogenize the fecal samples in a sterile, anaerobic buffer (e.g., phosphate-buffered saline with reducing agents).

-

Filter the homogenate to remove large particles and create a fecal inoculum.

-

-

Fermentation:

-

Prepare a basal medium containing essential nutrients for bacterial growth.

-

Add 3'-GL as the sole carbohydrate source to the experimental group, and a no-carbohydrate control.

-

Inoculate the medium with the prepared infant fecal inoculum.

-

Incubate anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

-

Analysis:

-

Microbiota Composition: Extract bacterial DNA from fermentation samples and perform 16S rRNA gene sequencing to determine changes in the microbial community structure.

-

Short-Chain Fatty Acid (SCFA) Production: Analyze the fermentation supernatant for SCFAs (e.g., acetate, propionate, butyrate) using gas chromatography (GC).

-

Caco-2 Cell Intestinal Barrier Model

Protocol:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed Caco-2 cells onto permeable Transwell® inserts.

-

Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

-

Treatment and Challenge:

-

Treat the apical side of the differentiated Caco-2 monolayer with 3'-GL for a specified duration (e.g., 24 hours).

-

Induce an inflammatory challenge by adding a pro-inflammatory cytokine (e.g., TNF-α) or a pathogen-associated molecular pattern (PAMP) to the basolateral medium.

-

-

Barrier Integrity and Inflammatory Response Assessment:

-

Transepithelial Electrical Resistance (TEER): Measure TEER across the cell monolayer to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier.

-

Paracellular Permeability: Measure the flux of a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) from the apical to the basolateral compartment.

-

Cytokine Secretion: Collect the basolateral medium and measure the concentration of pro-inflammatory cytokines (e.g., IL-8) using an enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathways and Mechanisms of Action

3'-GL has been shown to exert its beneficial effects through various mechanisms, including the modulation of key inflammatory signaling pathways.

Attenuation of NF-κB Signaling

One of the primary anti-inflammatory mechanisms of 3'-GL is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In intestinal epithelial cells, pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 3'-GL has been observed to mitigate the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of inflammatory cytokines like IL-8.

Experimental Workflow for In Vitro Fermentation and Microbiota Analysis

The following diagram illustrates the typical workflow for studying the impact of 3'-GL on the infant gut microbiota in vitro.

Conclusion

This compound is a key bioactive component of human milk that plays a vital role in early life nutrition. Its ability to promote a healthy gut microbiota, characterized by an increase in beneficial Bifidobacterium species, and its direct anti-inflammatory effects through the modulation of the NF-κB signaling pathway, underscore its importance for infant health. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals seeking to further understand and harness the benefits of 3'-GL. Future research should focus on elucidating the synergistic effects of 3'-GL with other HMOs and its long-term impact on health outcomes.

References

- 1. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hcp.kendamil.com [hcp.kendamil.com]

- 4. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Variation of 3-Galactosyllactose Concentration During Lactation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the concentration of 3-Galactosyllactose, specifically β1-3'-galactosyllactose (β3'-GL), a notable human milk oligosaccharide (HMO), throughout the stages of lactation. This document synthesizes available quantitative data, details experimental protocols for quantification, and illustrates the relevant biosynthetic pathway.

Quantitative Analysis of β3'-Galactosyllactose Concentration in Human Milk

β3'-Galactosyllactose is a trisaccharide found in human milk, although in relatively low concentrations compared to other HMOs. It is present in the milk of over 75% of women.[1][2][3][4] Current research indicates that the concentration of β3'-GL remains stable across the different stages of lactation, from colostrum to mature milk.[1][2][3][4]

The most significant factor influencing the concentration of β3'-GL is maternal genetics, specifically the secretor (FUT2) and Lewis (FUT3) gene status, which categorizes human milk into four major groups (Group I to IV).[1][3] Notably, the concentration of β3'-GL is higher in the milk of mothers belonging to HM group IV and HM group II compared to HM group I.[1][3]

The following table summarizes the available quantitative data for β3'-GL concentration. Due to its stability across lactation, a representative median concentration is provided.

| Lactation Stage | β3'-Galactosyllactose (β3'-GL) Concentration (mg/L) | Reference |

| Colostrum (Days 1-5) | ~2.42 (Median) | [1] |

| Transitional Milk (Days 6-14) | ~2.42 (Median) | [1] |

| Mature Milk (>14 Days) | ~2.42 (Median) | [1] |

Note: The concentration of β3'-Galactosyllactose does not show significant variation across lactation stages. The provided median value is based on a study analyzing 171 human milk samples collected monthly over the first year of lactation.[1]

Biosynthesis of this compound in the Mammary Gland

The biosynthesis of HMOs, including this compound, is a complex process that occurs in the Golgi apparatus of the mammary epithelial cells. The synthesis of β3'-GL begins with the foundational disaccharide of milk, lactose, which is formed from glucose and UDP-galactose. A specific glycosyltransferase, a β-1,3-galactosyltransferase, then catalyzes the addition of a galactose molecule to the lactose backbone, forming the trisaccharide this compound.

The following diagram illustrates the simplified enzymatic pathway for the synthesis of β3'-Galactosyllactose.

References

- 1. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hcp.kendamil.com [hcp.kendamil.com]

- 4. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Galactosyllactose: A Technical Guide to its Prebiotic Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Galactosyllactose (3'-GL), a trisaccharide composed of a galactose moiety linked to the 3-position of the glucose unit of lactose, is a significant prebiotic compound found naturally in human milk as a Human Milk Oligosaccharide (HMO) and is also a component of commercially produced galactooligosaccharides (GOS).[1][2][3][4] As a non-digestible oligosaccharide, 3'-GL travels to the colon intact, where it exerts its beneficial effects primarily through the selective modulation of the gut microbiota.[5] Its ability to foster the growth of beneficial bacteria, stimulate the production of health-promoting metabolites, and directly interact with intestinal cells has positioned it as a compound of high interest for applications in infant nutrition, functional foods, and as a potential therapeutic agent for managing gut health and inflammatory conditions.[1][3][6][7]

Core Prebiotic Mechanisms of this compound

The prebiotic activity of 3'-GL is multifaceted, involving a cascade of events that begins with its selective fermentation by commensal gut bacteria.

-

Selective Microbiota Modulation : 3'-GL serves as a preferential substrate for beneficial gut microorganisms, particularly species within the Bifidobacterium and Lactobacillus genera.[1][8] In vitro studies using infant fecal microbiota have demonstrated that 3'-GL significantly increases the abundance of key infant-associated bifidobacteria, including Bifidobacterium longum, B. breve, and B. bifidum.[1] This selective stimulation helps to establish a healthy gut microbial community, which is crucial for immune development and pathogen defense.

-

Production of Short-Chain Fatty Acids (SCFAs) : The fermentation of 3'-GL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][9][10] These metabolites are vital for gut homeostasis. They serve as a primary energy source for colonocytes (especially butyrate), contribute to the maintenance of the intestinal barrier, and possess anti-inflammatory and immunomodulatory properties.[10][11]

-

Acidification of the Gut Environment : The production of SCFAs and lactic acid from 3'-GL fermentation lowers the pH of the colonic environment.[1] This acidification creates unfavorable conditions for the growth of pH-sensitive pathogenic bacteria, such as certain species of Enterobacteriaceae and Clostridium, thereby contributing to a protective microbial balance.[1]

-

Direct Immunomodulatory Effects : Beyond its role as a prebiotic substrate, 3'-GL has been shown to exert direct effects on intestinal epithelial cells. Evidence from ex vivo studies on human intestinal tissue suggests that galactosyllactoses, including 3'-GL, can directly attenuate inflammatory signaling pathways, contributing to innate immune modulation.[3][12]

Quantitative Data from Experimental Studies

The prebiotic effects of 3'-GL have been quantified in various in vitro and ex vivo models. The following tables summarize key findings from these studies.

Table 1: Impact of 3'-Galactosyllactose on Gut Microbiota Composition (in vitro infant fecal fermentation)

| Bacterial Species | Fold Change in Relative Abundance (vs. Control) | Reference |

|---|---|---|

| Bifidobacterium longum | Increased | [1] |

| Bifidobacterium breve | Increased | [1] |

| Bifidobacterium bifidum | Significantly Increased | [1] |

| Bacteroides genus | Decreased |[1][4] |

Note: Data represents trends observed in in vitro fermentation studies. Specific fold changes can vary based on the fecal donor and experimental conditions.

Table 2: Short-Chain Fatty Acid (SCFA) Production from in vitro Fermentation of 3'-Galactosyllactose

| Metabolite | Concentration Change | Reference |

|---|---|---|

| Acetate | Increased | [1][9] |

| Lactate | Increased | [9] |

| Butyrate | Increased | [10] |

| Propionate | Increased | [10] |

| Total SCFAs | Increased |[1] |

Note: Increased production is relative to baseline or negative control conditions in fecal fermentation models.

Table 3: Summary of Clinical Trials on GOS/HMOs Containing 3'-Galactosyllactose

| Study Population | Intervention | Dosage | Key Outcomes | Reference |

|---|---|---|---|---|

| Healthy Adults | Milk with enzymatically produced GOS | 9 g GOS/serving | 3-fold increase in gut bifidobacteria; Increased plasma acetate. | [13] |

| Lactose Intolerant Individuals | GOS | 5.2 g, twice daily | Aims to identify microbial shifts associated with alleviation of intolerance symptoms. | [14] |

| Healthy Term Infants | Infant formula with various HMOs | Varied | Supplementation was safe and well-tolerated; Shift in gut microbiome and stool characteristics towards breastfed infants. | [15] |

| Lactose Intolerant Individuals | Review of GOS trials | Varied | Most studies reported favorable outcomes in managing symptoms of lactose intolerance. |[16] |

Note: Clinical trials typically use GOS mixtures, which contain 3'-GL among other oligosaccharides. Studies on pure 3'-GL are less common.

Signaling Pathways and Mechanisms of Action

3'-GL influences host health through specific molecular pathways, most notably by modulating inflammatory responses in the gut.

Attenuation of NF-κB Inflammatory Signaling

A key anti-inflammatory mechanism of galactosyllactoses is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12] In response to pro-inflammatory stimuli, such as pathogens or cytokines, the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of inflammatory genes. Studies have shown that GOS and HMOs containing 3'-GL can mitigate this response by inhibiting the nuclear translocation of NF-κB p65 in intestinal epithelial cells.[3]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Enhancement of Gut Barrier Function

The prebiotic effects of 3'-GL create a synergistic effect that reinforces the intestinal barrier, a critical defense against pathogens and toxins.

Caption: Logical workflow of 3'-GL enhancing intestinal barrier function.

Experimental Protocols

Reproducible and standardized methodologies are crucial for studying the effects of prebiotics. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Batch Fermentation of 3'-GL with Fecal Microbiota

This method assesses the fermentability of 3'-GL and its impact on microbial composition and metabolite production.

1. Inoculum Preparation:

-

Collect fresh fecal samples from healthy donors (e.g., infants not exposed to antibiotics).

-

Immediately store samples in an anaerobic environment (e.g., with an anaerobic gas pack).

-

Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine).

2. Fermentation:

-

Dispense a basal medium (containing nutrients but no carbohydrates) into sterile fermentation vessels.

-

Add the test substrate (e.g., 10 mg/mL 3'-GL), a positive control (e.g., FOS or GOS), and a negative control (no substrate).

-

Inoculate each vessel with the fecal slurry (e.g., 5% v/v) under a continuous stream of N₂ or in an anaerobic chamber.

-

Incubate at 37°C for a defined period (e.g., 24-48 hours), with time points for sampling (e.g., 0, 12, 24, 48 hours).

3. Analysis:

-

Microbiota Composition: Extract DNA from samples and perform 16S rRNA gene sequencing to determine changes in bacterial populations.

-

SCFA Production: Centrifuge samples, filter the supernatant, and analyze for SCFAs using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

pH Measurement: Monitor changes in the culture pH at each time point.

Caption: Experimental workflow for in vitro fecal fermentation of 3'-GL.

Protocol 2: Intestinal Barrier Function Assay Using Caco-2 Cells

This protocol models the human intestinal barrier to assess the direct effects of 3'-GL on epithelial integrity and inflammatory responses.

1. Cell Culture:

-

Culture human intestinal epithelial cells (e.g., Caco-2) on semi-permeable transwell inserts until they form a differentiated and polarized monolayer. This typically takes ~21 days.

2. Barrier Integrity Measurement:

-

Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter to confirm monolayer confluence and integrity. A high TEER value indicates a well-formed barrier.

3. Treatment and Challenge:

-

Treat the apical side of the Caco-2 monolayers with 3'-GL dissolved in cell culture media for a specified period (e.g., 24 hours).[17]

-

Introduce an inflammatory challenge, such as a pro-inflammatory cytokine (e.g., TNF-α) or a fungal toxin, to both 3'-GL-treated and untreated (control) cells.[17]

4. Outcome Analysis:

-

Barrier Protection: Monitor TEER values post-challenge. A smaller drop in TEER in the 3'-GL-treated group compared to the control indicates a protective effect.

-

Inflammatory Response: Collect the basolateral media and quantify the secretion of pro-inflammatory chemokines, such as Interleukin-8 (IL-8), using an ELISA assay. Reduced IL-8 levels in the treated group suggest an anti-inflammatory effect.[17]

-

Gene Expression: Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of genes related to tight junctions (e.g., Occludin, ZO-1) and inflammation.

Conclusion and Future Directions

This compound stands out as a potent prebiotic compound with well-defined mechanisms of action. Through its selective fermentation by beneficial gut bacteria, production of SCFAs, and direct immunomodulatory activities, 3'-GL contributes significantly to gut homeostasis and possesses anti-inflammatory properties.[1][3] The robust data from in vitro and ex vivo studies underscore its potential for use in advanced infant nutrition to more closely mimic the functionality of human milk.